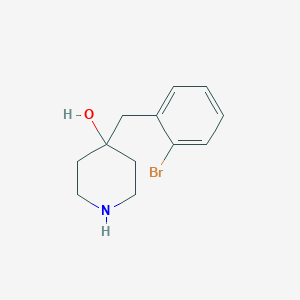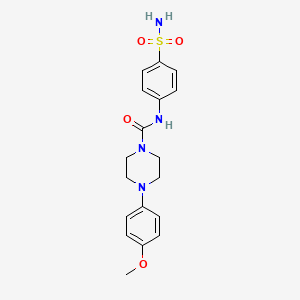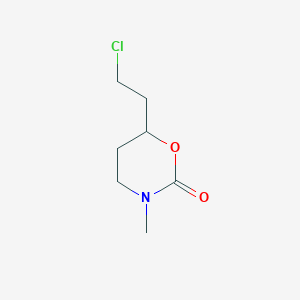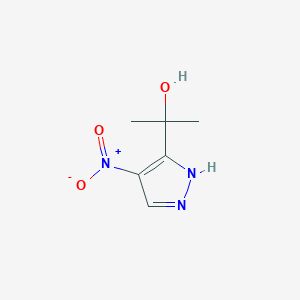
2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a nitro group at position 4 and a hydroxyl group at position 2 of the propan-2-ol moiety makes this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol typically involves the nitration of a pyrazole precursor followed by the introduction of the propan-2-ol moiety. One common method involves the reaction of 4-nitro-1H-pyrazole with an appropriate alkylating agent under basic conditions to introduce the propan-2-ol group. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 2-(4-nitro-1H-pyrazol-3-yl)propan-2-one.
Reduction: Formation of 2-(4-amino-1H-pyrazol-3-yl)propan-2-ol.
Substitution: Formation of 2-(4-nitro-1H-pyrazol-3-yl)propan-2-chloride or similar derivatives.
Applications De Recherche Scientifique
2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity. The molecular targets and pathways involved may include enzymes, receptors, and other proteins that play a role in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitro-1H-pyrazole: Lacks the propan-2-ol moiety, making it less versatile in certain applications.
2-(4-amino-1H-pyrazol-3-yl)propan-2-ol: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
2-(4-nitro-1H-pyrazol-3-yl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol, affecting its reactivity and applications.
Uniqueness
2-(4-nitro-1H-pyrazol-3-yl)propan-2-ol is unique due to the combination of a nitro group and a hydroxyl group on a pyrazole ring, providing a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C6H9N3O3 |
|---|---|
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
2-(4-nitro-1H-pyrazol-5-yl)propan-2-ol |
InChI |
InChI=1S/C6H9N3O3/c1-6(2,10)5-4(9(11)12)3-7-8-5/h3,10H,1-2H3,(H,7,8) |
Clé InChI |
KCXFGYRBFLGASP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=NN1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


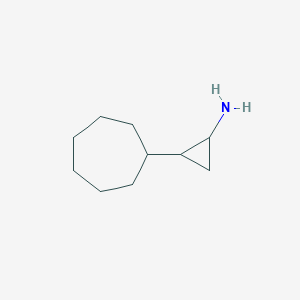
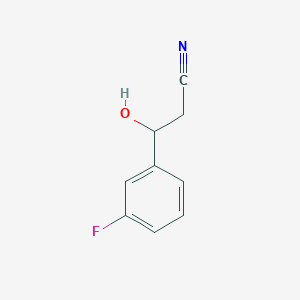
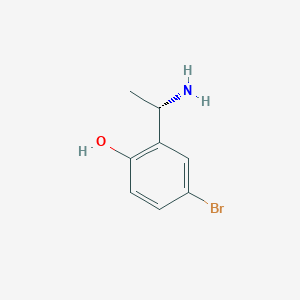

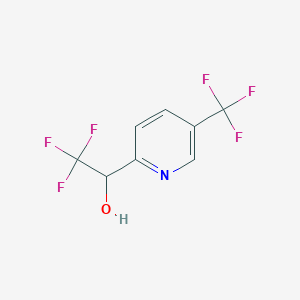
![2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13588264.png)
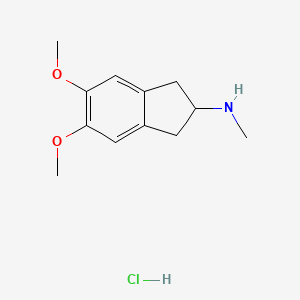
![1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13588269.png)
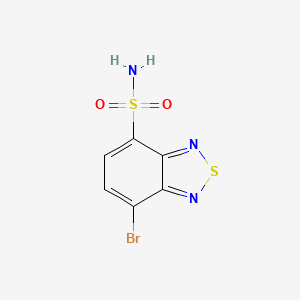
![Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13588276.png)
